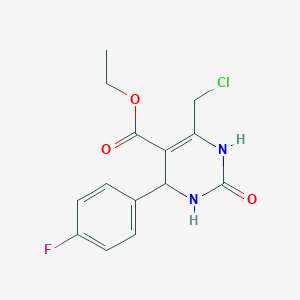
Ethyl 6-(chloromethyl)-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 6-(chloromethyl)-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C14H14ClFN2O3 and its molecular weight is 312.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 6-(chloromethyl)-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C14H14ClFN2O3
- Molecular Weight : 312.72 g/mol
- CAS Number : 1449008-02-9
Synthesis
The synthesis of tetrahydropyrimidine derivatives typically involves multi-step reactions. For this compound, the Biginelli reaction serves as a critical step. This reaction combines ethyl acetoacetate, urea, and a suitable aldehyde under acidic conditions to yield the desired product with high efficiency.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various tetrahydropyrimidine derivatives. This compound has been evaluated for its activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 200 nM |
| P. aeruginosa | 250 nM |
| S. aureus | 300 nM |
These results indicate that the compound exhibits significant antibacterial activity at low concentrations, suggesting its potential as a therapeutic agent against resistant bacterial strains .
Anticancer Activity
In addition to its antibacterial properties, the compound has shown promise in anticancer research. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells.
- Apoptotic Pathways : Activation of caspases and upregulation of pro-apoptotic proteins have been observed .
Study 1: Antibacterial Efficacy
A study published in MDPI evaluated several synthesized derivatives of tetrahydropyrimidines for their antibacterial efficacy. This compound was among the compounds tested and showed superior activity against multidrug-resistant strains compared to traditional antibiotics .
Study 2: Anticancer Mechanisms
Another investigation focused on the anticancer effects of this compound on glioma cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis via mitochondrial pathways . The study emphasized the need for further exploration into its mechanism of action and potential clinical applications.
Properties
IUPAC Name |
ethyl 6-(chloromethyl)-4-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O3/c1-2-21-13(19)11-10(7-15)17-14(20)18-12(11)8-3-5-9(16)6-4-8/h3-6,12H,2,7H2,1H3,(H2,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAONKDYXLOUXAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)F)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














